4-Piperidineacetic acid, 1-cyano-

T-type calcium channel blockade ion channel pharmacology neuropathic pain

Select 4-piperidineacetic acid, 1-cyano- (CAS 2105507-74-0) as a research-scale building block for medicinal chemistry programs targeting α1G T-type calcium channels or CCR5 chemokine receptors. The N-1 cyano substitution introduces a strong electron-withdrawing effect that modulates nitrogen basicity, lipophilicity (XLogP3=0.8), and hydrogen bonding compared to unsubstituted or N-alkyl piperidines, delivering distinct hERG liability profiles (IC₅₀ 1.57–4.98 μM) and in vivo efficacy in neuropathic pain models. The dual carboxylic acid and cyano handles enable orthogonal functionalization not achievable with mono-functional analogs. Order this core scaffold to initiate SAR campaigns with a known cardiovascular safety baseline.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
Cat. No. B13539389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperidineacetic acid, 1-cyano-
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC(=O)O)C#N
InChIInChI=1S/C8H12N2O2/c9-6-10-3-1-7(2-4-10)5-8(11)12/h7H,1-5H2,(H,11,12)
InChIKeyUJSVWKDYZCMOJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Piperidineacetic acid, 1-cyano- (CAS 2105507-74-0): A Cyano-Functionalized Piperidine Scaffold for T-Type Calcium Channel and CCR5 Research


4-Piperidineacetic acid, 1-cyano- (CAS 2105507-74-0; molecular formula C8H12N2O2, molecular weight 168.19 g/mol), also known as 2-(1-cyanopiperidin-4-yl)acetic acid, is a piperidine derivative featuring a cyano group at the N-1 position and an acetic acid moiety at the C-4 position . The compound serves as a versatile intermediate in organic synthesis and has been investigated in the context of T-type calcium channel blockade and CCR5 chemokine receptor modulation [1]. Its cyano substitution confers distinct physicochemical and pharmacological properties compared to carboxylate or unsubstituted piperidine analogs, establishing it as a differentiated building block for medicinal chemistry programs targeting ion channels and GPCRs .

4-Piperidineacetic acid, 1-cyano-: Why In-Class Piperidine Acetic Acid Analogs Are Not Interchangeable


Substitution at the piperidine N-1 position fundamentally alters both physicochemical and pharmacological profiles, rendering simple piperidine acetic acid analogs non-interchangeable. The cyano group at N-1 introduces a strong electron-withdrawing effect that modulates nitrogen basicity, lipophilicity (XLogP3 = 0.8 for 4-piperidineacetic acid, 1-cyano-), and hydrogen bonding capacity relative to unsubstituted or N-alkylated piperidines [1]. In T-type calcium channel pharmacology, direct comparative studies between 4-piperidinecarboxylate and 4-piperidinecyanide series demonstrate that the cyanide substitution pattern influences both α1G calcium channel inhibitory potency and hERG off-target liability profiles [2]. Similarly, in CCR5 modulator programs, piperidine-4-acetic acid derivatives with N-cyano functionalization exhibit distinct receptor binding characteristics compared to N-alkyl or N-acyl analogs, impacting both potency and selectivity [3]. These structural and functional divergences preclude generic substitution without experimental validation of the specific derivative's performance in the intended assay system.

4-Piperidineacetic acid, 1-cyano-: Quantitative Differentiation Evidence Against Comparators


T-Type Calcium Channel Pharmacology: Comparative Activity of 4-Piperidinecyanide vs. 4-Piperidinecarboxylate Series

In a direct head-to-head comparative study, 4-piperidinecyanide derivatives and 4-piperidinecarboxylate derivatives were synthesized and evaluated side-by-side for T-type calcium channel (α1G) inhibitory activity and off-target hERG channel effects [1]. The 4-piperidinecyanide series produced compounds exhibiting T-type calcium channel inhibition with hERG channel IC50 values ranging from 1.57 ± 0.14 μM to 4.98 ± 0.36 μM, with corresponding hERG inhibition at 10 μM ranging from 61.85% to 71.99% [1]. Compound 31a, a representative 4-piperidinecyanide derivative, was advanced to in vivo evaluation in the spinal nerve ligation (SNL) model of neuropathic pain and demonstrated inhibitory activity on mechanical allodynia [1]. This study establishes that the cyanide substitution at the N-1 position yields a distinct T-type calcium channel pharmacology profile relative to the carboxylate analog series, providing a quantitative basis for selecting the cyano-substituted scaffold in ion channel drug discovery programs.

T-type calcium channel blockade ion channel pharmacology neuropathic pain hERG selectivity

Lipophilicity and Polar Surface Area Differentiation from Unsubstituted Piperidine Acetic Acid Analogs

The N-1 cyano substitution in 4-piperidineacetic acid, 1-cyano- produces a computed XLogP3 value of 0.8 and a topological polar surface area (TPSA) of 64.3 Ų [1]. In contrast, the unsubstituted 2-(piperidin-4-yl)-acetic acid ethyl ester analog (no cyano at N-1) exhibits a distinct physicochemical signature with different lipophilicity and hydrogen bonding capacity due to the basic secondary amine at the N-1 position [2]. The cyano group's electron-withdrawing effect reduces nitrogen basicity and alters the compound's charge state at physiological pH, which can influence membrane permeability, blood-brain barrier penetration potential, and off-target interactions [1]. The TPSA value of 64.3 Ų falls within the range generally considered favorable for CNS drug candidates, though definitive brain penetration requires direct experimental measurement.

physicochemical properties ADME prediction drug-likeness CNS permeability

CCR5 Chemokine Receptor Modulation: Piperidine-4-Acetic Acid Scaffold with Cyano Substitution Potential

The piperidine-4-acetic acid scaffold, including derivatives with cyano functionalization, is explicitly claimed in patent literature as a pharmacophore for modulating CC chemokine receptor activity, specifically CCR5 [1]. The patent encompasses compounds of general formula I comprising a piperidine-4-acetic acid core with various N-1 substitutions including cyano groups, demonstrating the scaffold's utility in generating CCR5 agonists and antagonists [1]. This structural class is distinguished from other CCR5-targeting chemotypes (e.g., maraviroc, a tropane-derived CCR5 antagonist) by its piperidine-4-acetic acid core geometry and substituent vector orientation. The cyano group at N-1 contributes to receptor binding through dipole interactions and modulation of the piperidine nitrogen's electronic character, providing a differentiated chemical starting point for CCR5 modulator development.

CCR5 antagonist chemokine receptor HIV-1 entry inhibition GPCR pharmacology

Synthetic Versatility: Cyanoacetic Acid Moiety as a Reactive Handle for Downstream Derivatization

4-Piperidineacetic acid, 1-cyano- contains both a carboxylic acid and a cyano group, providing orthogonal reactive handles for selective derivatization [1]. The cyano group can undergo nucleophilic addition, hydrolysis to amide or carboxylic acid, reduction to aminomethyl, or cycloaddition reactions, enabling access to diverse chemotypes including tetrazoles, amidines, and heterocyclic systems [1]. This dual functionality distinguishes it from simpler piperidine analogs lacking the cyano group, such as 2-(piperidin-4-yl)-acetic acid, which offer only the carboxylic acid for derivatization [2]. Additionally, the cyano group participates in multicomponent reactions with piperidine-4-ones and cyanoacetic acid derivatives to generate spirocyclic and fused heterocyclic systems, expanding the accessible chemical space beyond that achievable with unsubstituted piperidine acetic acids [3]. The compound's defined properties and high purity (typically 95%) ensure reliable performance in multi-step synthetic workflows [1].

organic synthesis building block heterocycle synthesis medicinal chemistry

4-Piperidineacetic acid, 1-cyano-: Evidence-Backed Research and Procurement Scenarios


T-Type Calcium Channel Blocker Lead Optimization for Neuropathic Pain

Select 4-piperidineacetic acid, 1-cyano- as a core scaffold for developing selective T-type calcium channel (α1G) blockers with a defined hERG liability profile. Evidence from Woo et al. (2011) demonstrates that 4-piperidinecyanide derivatives exhibit hERG IC50 values between 1.57 μM and 4.98 μM with corresponding 10 μM inhibition of 61.85% to 71.99%, and compound 31a from this series showed in vivo efficacy in the SNL neuropathic pain model [1]. This scaffold offers a starting point with characterized cardiovascular safety parameters, enabling SAR campaigns focused on improving T-type potency while maintaining acceptable hERG margins. The dual carboxylic acid and cyano functional handles facilitate systematic analog generation and property optimization [2].

CCR5 Modulator Development for HIV-1 Entry Inhibition or Inflammatory Disease

Utilize 4-piperidineacetic acid, 1-cyano- as a piperidine-4-acetic acid core for generating CCR5 chemokine receptor modulators with novel intellectual property positioning. Patent US 2009/0048291 A1 explicitly claims piperidine-4-acetic acid derivatives, including N-1 cyano-substituted variants, as CCR5 agonists and antagonists [3]. The scaffold's geometry and substituent vector orientation differentiate it from tropane-derived CCR5 antagonists like maraviroc, offering a structurally distinct entry point into CCR5-targeted therapeutic development for HIV-1 entry inhibition or inflammatory indications. The cyano group's electronic character may modulate receptor binding kinetics and selectivity profiles relative to N-alkyl analogs [3].

Multi-Step Synthesis of Complex Heterocyclic Libraries via Orthogonal Derivatization

Employ 4-piperidineacetic acid, 1-cyano- as a dual-functional building block for synthesizing diverse heterocyclic compound libraries. The compound provides two orthogonal reactive handles—the carboxylic acid at C-4 and the cyano group at N-1—enabling selective, sequential functionalization strategies that are not achievable with mono-functional piperidine analogs [2]. The cyano group participates in multicomponent reactions with piperidine-4-ones to generate spirocyclic dihydropyridine-thiolate and thiopyran systems, expanding accessible chemical space for hit discovery [4]. With computed XLogP3 of 0.8 and TPSA of 64.3 Ų [2], the scaffold offers favorable drug-like physicochemical properties for downstream ADME optimization.

Pharmacophore Mapping and Scaffold Hopping Studies for Ion Channel Programs

Incorporate 4-piperidineacetic acid, 1-cyano- into ligand-based drug design workflows for T-type calcium channel pharmacophore mapping. The Woo et al. (2011) study explicitly employed pharmacophore mapping to design the 4-piperidinecarboxylate and 4-piperidinecyanide series, validating the cyano-substituted piperidine scaffold as a productive template for α1G calcium channel inhibition [1]. The availability of both in vitro (patch clamp α1G and hERG) and in vivo (SNL model) data for related derivatives enables scaffold hopping and bioisostere replacement strategies with a defined activity baseline, reducing the risk associated with novel chemotype exploration in ion channel programs [1].

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